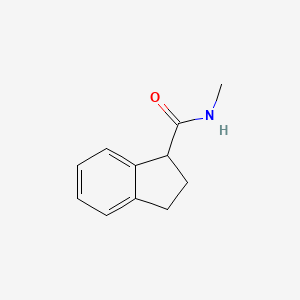

N-methyl-2,3-dihydro-1H-indene-1-carboxamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Functionalized Derivatives

Research by Mosslemin et al. (2013) describes a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides for the synthesis of functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. This process highlights the versatility of N-methyl-2,3-dihydro-1H-indene-1-carboxamide in producing various chemical derivatives (Mosslemin et al., 2013).

Molecular Conformation Analysis

A study by Doriguetto et al. (2009) focused on the structural characterization of a racemic indan derivative related to this compound. This research provides insight into the molecular conformation and crystal packing of such compounds, which is crucial for understanding their chemical behavior (Doriguetto et al., 2009).

Therapeutic Potential and Applications

Discoidin Domain Receptor 1 (DDR1) Inhibitors

Zhu et al. (2019) synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides as selective DDR1 inhibitors. This research underscores the potential of this compound derivatives in therapeutic applications, particularly in inhibiting DDR1 signaling in pancreatic cancer (Zhu et al., 2019).

Cancer Imaging and Diagnosis

In a study conducted by Wang et al. (2005), derivatives of this compound were used to synthesize a potential PET tracer for imaging cancer tyrosine kinase. This application demonstrates the compound's role in the development of diagnostic tools for cancer (Wang et al., 2005).

Chemical Reactions and Mechanisms

Cascade Reactions for Diverse Derivatives

Magar and Lee (2013) described a process involving 1-diazonaphthalen-2(1H)-ones to synthesize diverse indene derivatives, showcasing the reactivity and adaptability of this compound in various chemical reactions (Magar & Lee, 2013).

Cyclocarbonylation Reactions

Research by Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method for the synthesis of 1H-inden-1-ones. This study illustrates another chemical reaction pathway involving this compound, emphasizing its potential in synthetic chemistry (Pi et al., 2010).

Mécanisme D'action

Target of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, indicating that they may affect multiple pathways .

Pharmacokinetics

The compound is a powder at room temperature , which could influence its bioavailability.

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Propriétés

IUPAC Name |

N-methyl-2,3-dihydro-1H-indene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYLXPLVEIGDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-morpholin-4-ylethyl)-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2928483.png)

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)

![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)

![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)